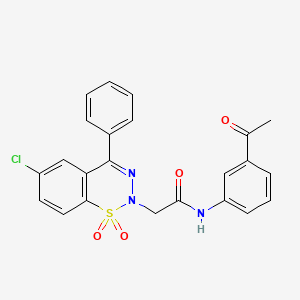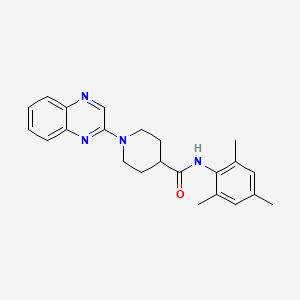![molecular formula C17H17N5O2 B6519097 N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide CAS No. 933222-50-5](/img/structure/B6519097.png)
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide, also known as 4-Methoxy-N-(2-phenylacetamido)-1H-1,2,3,4-tetrazole, is a synthetic compound used in a variety of scientific research applications. It has been studied for its potential to act as a ligand for metal ions, its ability to form strong complexes with metal ions, and its ability to act as a proton donor or acceptor. In addition, it has been studied for its potential use in drug development and its ability to act as an inhibitor of enzymes.
科学研究应用
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide(2-phenylacetamido)-1H-1,2,3,4-tetrazole has a variety of scientific research applications. It has been studied for its potential to act as a ligand for metal ions, its ability to form strong complexes with metal ions, and its ability to act as a proton donor or acceptor. Additionally, it has been studied for its potential use in drug development and its ability to act as an inhibitor of enzymes.
作用机制
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide(2-phenylacetamido)-1H-1,2,3,4-tetrazole acts as a ligand for metal ions, forming strong complexes with them. It has a high affinity for zinc, copper, and iron ions, making it a useful tool in the study of metal-ion binding. Additionally, it can act as a proton donor or acceptor, depending on the pH of the solution. This makes it useful in the study of acid-base reactions.
Biochemical and Physiological Effects
This compound(2-phenylacetamido)-1H-1,2,3,4-tetrazole has been studied for its potential to act as an inhibitor of enzymes. It has been found to inhibit the activity of enzymes such as tyrosinase, which is involved in the production of melanin. Additionally, it has been studied for its ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
The use of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide(2-phenylacetamido)-1H-1,2,3,4-tetrazole in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a high affinity for metal ions, making it useful in the study of metal-ion binding. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water and can be difficult to dissolve in organic solvents. Additionally, it is not very stable and can decompose over time.
未来方向
There are several potential future directions for the use of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide(2-phenylacetamido)-1H-1,2,3,4-tetrazole. It could be used to study the binding of metal ions to proteins, which could be useful in drug design. Additionally, it could be used to study the inhibition of enzymes, which could lead to the development of new drugs. Furthermore, it could be used to study the effects of proton donors and acceptors on biochemical reactions, which could be useful in the development of new catalysts. Finally, it could be used to study the effects of metal ions on the structure and function of proteins, which could lead to a better understanding of the role of metal ions in biological processes.
合成方法
The synthesis of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide(2-phenylacetamido)-1H-1,2,3,4-tetrazole is typically accomplished through a two-step process. First, a reaction between 4-methoxyphenylacetic acid and hydrazine hydrate is performed in an aqueous solution to form N-(4-methoxyphenyl)hydrazine. This intermediate is then reacted with phenylacetyl chloride in the presence of a base, such as sodium hydroxide, to form this compound(2-phenylacetamido)-1H-1,2,3,4-tetrazole.
属性
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-15-9-7-14(8-10-15)22-16(19-20-21-22)12-18-17(23)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWKRGUEVSOTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-2H-1lambda6,2,3-benzothiadiazin-2-yl]acetamide](/img/structure/B6519023.png)

![N-(4-acetylphenyl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-2H-1lambda6,2,3-benzothiadiazin-2-yl]acetamide](/img/structure/B6519025.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6519036.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B6519049.png)
![3-bromo-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6519052.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B6519057.png)
![2-methoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6519082.png)
![2-(4-methoxyphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6519098.png)
![2-(3,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6519100.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(3-methylphenyl)acetamide](/img/structure/B6519108.png)
![2-(4-chlorophenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6519109.png)